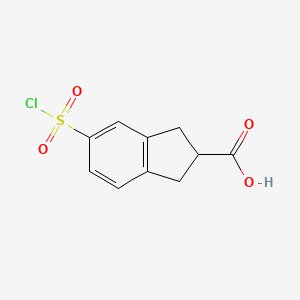

5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorosulfonyl compounds can be complex and varies depending on the specific compound. For example, Chlorosulfonic acid, a related compound, is synthesized by treating cyanogen chloride with sulfur trioxide . Another method involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . A patent describes the preparation of a 5-chlorosulfonyl compound using sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride .Chemical Reactions Analysis

Chlorosulfonyl compounds are known to participate in various chemical reactions. For example, Chlorosulfonyl isocyanate, a related compound, is known to undergo cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .Aplicaciones Científicas De Investigación

Catalysts for Synthesis Reactions

One study describes the preparation and use of 1,3,5-Tris(hydrogensulfato) benzene (THSB) as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting the advantages of excellent yields, simple procedures, easy work-up, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). This suggests the potential for using similar catalysts in reactions involving 5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid to achieve efficient synthesis of complex molecules.

Novel Condensing Agents

Another study introduces 5H-3-oxa-Octafluoropentanesulfonyl fluoride as a novel and efficient condensing agent for esterification and amidation, offering a new method for synthesizing bioactive compounds (Yan et al., 2009). This highlights the innovative use of sulfonyl fluoride compounds in facilitating chemical transformations, which could be applicable to the use of this compound in similar synthetic applications.

Mechanism and Selectivity in Oxidation Reactions

Research on the selective oxidation of hydrocarbons by aqueous platinum salts provides insights into mechanisms and selectivity, illustrating how specific functional groups can be selectively oxidized under controlled conditions (Labinger et al., 1993). Such studies can inform the development of reaction conditions for the selective modification of this compound.

Biosynthesis and Stereochemical Considerations

In the realm of biosynthesis, research confirming stereochemical assignments and exploring the role of enzymes in the stereoinversion process of L-proline in carbapenem biosynthesis reveals the complexity of enzymatic reactions and the importance of stereochemistry in bioactive compounds (Stapon et al., 2003). This could provide a framework for considering how this compound might be utilized or modified in biosynthetic pathways to produce novel compounds.

Safety and Hazards

Chlorosulfonyl compounds can be hazardous. For example, 5-Chlorosulfonyl-2-hydroxybenzoic acid is known to cause severe skin burns and eye damage, and may cause respiratory irritation . Similarly, 5-(Chlorosulfonyl)-2-fluorobenzoic acid is also known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

5-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c11-16(14,15)9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDSIFMBUXXODJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2767730.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)